DBCO-PEG3-propionic EVCit-PAB

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

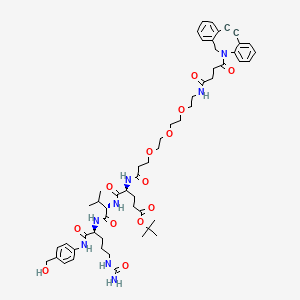

tert-butyl (4S)-4-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H74N8O13/c1-37(2)50(53(71)61-43(14-10-27-58-54(56)72)51(69)59-42-20-16-38(36-64)17-21-42)62-52(70)44(22-25-49(68)76-55(3,4)5)60-47(66)26-29-73-31-33-75-34-32-74-30-28-57-46(65)23-24-48(67)63-35-41-13-7-6-11-39(41)18-19-40-12-8-9-15-45(40)63/h6-9,11-13,15-17,20-21,37,43-44,50,64H,10,14,22-36H2,1-5H3,(H,57,65)(H,59,69)(H,60,66)(H,61,71)(H,62,70)(H3,56,58,72)/t43-,44-,50-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUSTSWXLIVFAE-OZWZKPQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H74N8O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of DBCO-PEG3-propionic EVCit-PAB

This guide provides a detailed examination of the molecular structure of DBCO-PEG3-propionic EVCit-PAB, a sophisticated linker utilized in the development of Antibody-Drug Conjugates (ADCs). This molecule is engineered with distinct functional units that facilitate the stable linkage of a cytotoxic payload to an antibody and its subsequent controlled release at the target site.

Molecular Structure Overview

This compound is a multi-component ADC linker designed for advanced bioconjugation applications. Its structure integrates a bioorthogonal click chemistry handle, a hydrophilic spacer, and an enzymatically cleavable peptide sequence coupled with a self-immolative moiety. The systematic arrangement of these components ensures stability in circulation and specific payload delivery within the target cell.

The molecule is composed of the following key functional units, linked sequentially:

-

DBCO (Dibenzocyclooctyne): This is a strained alkyne group that serves as the reactive handle for antibody conjugation. It enables copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allowing for a highly efficient and bioorthogonal reaction with an azide-modified antibody.[1][2][3] This method is advantageous as it avoids the use of a potentially cytotoxic copper catalyst.[4]

-

PEG3 (Triethylene Glycol Spacer): A three-unit polyethylene (B3416737) glycol (PEG) chain is incorporated to enhance the hydrophilicity of the linker. This PEG spacer improves the solubility of the ADC, reduces the potential for aggregation, and provides spatial separation between the antibody and the cytotoxic payload.[5][6]

-

Propionic Acid Linker: A propionic acid derivative connects the DBCO-PEG3 portion to the peptide sequence. This component acts as a stable covalent linker within the molecular backbone.

-

EVCit (Glu-Val-Cit Peptide): This tripeptide sequence, consisting of Glutamic Acid (E), Valine (V), and Citrulline (Cit), functions as a substrate for lysosomal proteases, particularly Cathepsin B.[7] This enzyme is often overexpressed in tumor cells. Upon internalization of the ADC into the target cell, Cathepsin B cleaves the peptide bond between Valine and Citrulline, initiating the payload release mechanism.[7]

-

PAB (p-aminobenzyl alcohol): This is a self-immolative spacer connected to the citrulline residue of the peptide linker.[7] Following the enzymatic cleavage of the EVCit sequence, the PAB moiety undergoes a 1,6-elimination reaction, which results in the release of the attached cytotoxic drug in its unmodified, active form.[7]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₅H₇₄N₈O₁₃ | [5][8][9] |

| Molecular Weight | 1055.22 g/mol | [5][8] |

| Purity | >98% | [5] |

Structural and Logical Relationship Diagram

The following diagram illustrates the sequential arrangement and connectivity of the functional components within the this compound molecule.

Caption: Logical flow of the this compound linker assembly.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary to the manufacturers. However, the conjugation of this linker to an azide-modified antibody would typically follow a standard Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) protocol. Similarly, the subsequent attachment of a cytotoxic payload to the PAB moiety would involve standard chemical ligation techniques, often culminating in a carbamate (B1207046) linkage. A general procedure for the synthesis of a similar compound, DBCO-PEG4-VC-PAB-MMAE, involves reacting an amine-functionalized VC-PAB-MMAE with a DBCO-PEG4-COOH component in a solvent like DMF.[10] The final product is then purified using methods such as preparative HPLC.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. glenresearch.com [glenresearch.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. interchim.fr [interchim.fr]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DBCO-PEG3-PropionicEVCit-PAB|BLD Pharm [bldpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. rsc.org [rsc.org]

The Lynchpin of Targeted Therapy: An In-depth Guide to the Val-Cit PAB Linker's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine, merging the specificity of monoclonal antibodies with the potent cytotoxicity of chemotherapy agents. The success of this therapeutic class hinges on the linker—a critical component that ensures the ADC remains inert in circulation and unleashes its cytotoxic payload only within the target cancer cell. Among the most clinically successful and widely utilized linker technologies is the Valine-Citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This guide provides a detailed examination of its multi-step mechanism of action, supported by quantitative data, experimental methodologies, and visual pathways.

The Val-Cit PAB Linker: A Tripartite System for Conditional Payload Release

The Val-Cit PAB linker is a sophisticated system engineered for stability and specific, efficient drug release.[1] Its design is tripartite:

-

Valine-Citrulline (Val-Cit) Dipeptide: This peptide sequence is the primary substrate for lysosomal proteases. It is designed to be specifically recognized and cleaved by enzymes that are highly active in the low-pH environment of the lysosome, most notably Cathepsin B.[1][][]

-

p-Aminobenzyl Carbamate (PABC) Spacer: This self-immolative unit connects the dipeptide to the cytotoxic payload.[4][5] Its crucial function is to undergo a rapid, spontaneous electronic cascade reaction after the Val-Cit dipeptide has been cleaved, ensuring the release of an unmodified, fully active drug.[4][6]

-

Payload Attachment Site: The cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE) is typically linked to the PABC spacer via a carbamate bond.[5]

This intelligent design confers high plasma stability, minimizing off-target toxicity, while enabling potent, localized payload delivery within tumor cells.[][7]

The Stepwise Mechanism of Action: From Circulation to Cytotoxicity

The journey of a Val-Cit PAB-linked ADC from administration to therapeutic effect is a highly orchestrated sequence of biological and chemical events.

Step 1: Systemic Circulation and Target Cell Recognition

Once administered, the ADC circulates systemically. The Val-Cit linker is designed to be stable in the bloodstream's neutral pH and is a poor substrate for most plasma proteases, preventing premature drug release.[][7][8] The monoclonal antibody component of the ADC directs it to the surface of cancer cells that overexpress the target antigen.

Step 2: Internalization and Lysosomal Trafficking

Upon binding to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through a process called receptor-mediated endocytosis.[1][9] The complex is encapsulated within an endosome. These early endosomes mature into late endosomes and subsequently fuse with lysosomes.[9] This trafficking is critical, as the lysosome contains the specific enzymatic machinery required for linker cleavage.[10][11][12][13] The internal environment of the lysosome is acidic (pH 4.5-5.0), which is optimal for the activity of proteases like Cathepsin B.[1][9]

Caption: ADC internalization and payload release pathway.

Step 3: Enzymatic Cleavage by Cathepsin B

Inside the lysosome, the high concentration and activity of cysteine proteases, particularly Cathepsin B, leads to the specific recognition of the Val-Cit dipeptide.[1][] Cathepsin B catalyzes the hydrolysis of the amide bond between the Citrulline residue and the PABC spacer.[4][14] This cleavage event is the trigger for the entire drug release cascade. While Cathepsin B is considered the primary enzyme, other cathepsins (L, S, and F) may also contribute to this process.[4][14]

Step 4: Self-Immolation of the PABC Spacer

The enzymatic cleavage of the Val-Cit-PABC bond is the rate-limiting step that initiates a rapid, irreversible chemical reaction known as self-immolation or 1,6-elimination.[4][6] The cleavage unmasks a free aniline (B41778) nitrogen on the PABC group. This potent electron-donating group initiates a spontaneous cascade of electron rearrangement.[6] This process results in the fragmentation of the spacer, releasing the unmodified cytotoxic payload, carbon dioxide, and the remnant of the spacer as aza-quinone methide.[6] This "traceless" release is a key advantage, ensuring the payload is delivered in its most potent, native form.[5]

Caption: The self-immolation mechanism of the PAB spacer.

Once released, the hydrophobic payload can diffuse out of the lysosome and into the cytoplasm, where it engages its cellular target (e.g., tubulin for MMAE), leading to cell cycle arrest and apoptosis.[]

Quantitative Data Summary

The stability and cleavage kinetics of the Val-Cit PAB linker are critical for its function. The following tables summarize key quantitative data from literature.

Table 1: Linker Stability in Plasma

| Species | Condition | Stability Metric | Result | Reference |

|---|---|---|---|---|

| Human | Plasma, 37°C | % Intact ADC after 7 days | >95% | [15] |

| Mouse | Plasma, 37°C | % Intact ADC after 7 days | ~50-60% | [15] |

| Mouse | Ces1c Knockout Plasma | % Intact ADC | High Stability |[14][16][17] |

Note: The Val-Cit linker shows reduced stability in mouse plasma due to cleavage by the carboxylesterase Ces1c, an important consideration for preclinical model selection.[4][14][16][17]

Table 2: Enzymatic Cleavage Data

| Enzyme | Linker System | Observation | Reference |

|---|---|---|---|

| Cathepsin B | Val-Cit-PABC-MMAE | Efficient cleavage | [][18] |

| Human Liver Lysosomes | Val-Cit Linker (Vedotin) | >80% digestion within 30 minutes | [18] |

| Human Neutrophil Elastase | Val-Cit-PABC | Susceptible to cleavage | [19][20][21] |

| Carboxylesterase 1c (mouse) | Val-Cit-PABC | Susceptible to cleavage |[4][16][17] |

Experimental Protocols

Evaluating the performance of a Val-Cit PAB linker requires a suite of specialized assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and prevent premature drug release in systemic circulation.[7]

Methodology:

-

Incubation: The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[7]

-

Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[7]

-

Analysis: Samples are analyzed to quantify the amount of intact ADC and released payload.

-

ELISA: A dual ELISA approach can be used. One ELISA detects the total antibody, while another uses an anti-payload antibody to detect only the drug-conjugated antibody. The difference indicates the level of drug deconjugation.[7]

-

LC-MS: Liquid Chromatography-Mass Spectrometry can directly measure the intact ADC, free payload, and any adducts (e.g., payload-albumin), providing a detailed profile of linker stability.[7]

-

In Vitro Cathepsin B Cleavage Assay

Objective: To confirm and quantify the specific enzymatic release of the payload in a simulated lysosomal environment.

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0) and activate purified human Cathepsin B with a reducing agent like DTT.

-

Reaction Initiation: The ADC (e.g., 1 µM) is mixed with the assay buffer. The reaction is started by adding the activated Cathepsin B (e.g., 20 nM).[1]

-

Incubation: The reaction mixture is incubated at 37°C.[1]

-

Time Points: Aliquots are taken at specified intervals (e.g., 0, 1, 4, 8, 24 hours).[1]

-

Quenching & Analysis: The reaction in each aliquot is stopped (e.g., by adding a strong acid or organic solvent). The amount of released payload is then quantified, typically by LC-MS/MS or HPLC.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To measure the potency of the ADC in killing target antigen-expressing cancer cells.[22][23]

Methodology:

-

Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded into 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight.[24]

-

ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free payload. Wells with medium only serve as a blank control.[24]

-

Incubation: The plates are incubated for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).[24][25]

-

Viability Assessment:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.[25]

-

Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.[25]

-

For MTT, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[25]

-

-

Data Acquisition: The absorbance is read on a microplate reader (e.g., at 570 nm for MTT).[24][25] The absorbance is proportional to the number of viable cells. Data is used to calculate IC₅₀ values (the concentration of ADC that inhibits cell growth by 50%).

References

- 1. benchchem.com [benchchem.com]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]

- 6. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]

- 11. Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 25. benchchem.com [benchchem.com]

The Core Role of DBCO in Copper-Free Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzocyclooctyne (DBCO) is a key reagent in the field of bioorthogonal chemistry, specifically for copper-free click chemistry reactions. Its primary application is in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that has become indispensable for labeling and tracking biomolecules in complex biological environments.[] This guide provides an in-depth look at the mechanism, advantages, quantitative data, and experimental protocols associated with DBCO, offering a comprehensive resource for professionals in research and drug development. The defining feature of DBCO-mediated reactions is their ability to proceed efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making them ideal for applications in living cells and organisms.[][2]

Introduction to Copper-Free Click Chemistry and DBCO

Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific. The original copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool but is limited in biological applications due to the cytotoxicity of the copper catalyst.[3][4] This limitation spurred the development of copper-free alternatives.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) emerged as a robust solution, utilizing strained cyclooctynes, like DBCO, to react spontaneously with azides.[][5] The intrinsic ring strain in the DBCO molecule significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at room temperature and neutral pH without any catalyst.[][5][6] This bioorthogonality—the ability of the reaction to occur in a biological system without interfering with native biochemical processes—is the cornerstone of DBCO's utility.[]

Key Features of DBCO Chemistry:

-

Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo studies.[6][7][8]

-

High Specificity: DBCO and azides are abiotic and react selectively with each other, minimizing off-target reactions with biological functional groups like amines and thiols.[][6][8]

-

Fast Kinetics: The reaction is characterized by rapid kinetics, enabling efficient labeling even at low concentrations.[]

-

Stability: Both DBCO and azide (B81097) functional groups, as well as the resulting triazole linkage, are stable under physiological conditions.[2][7][8]

The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The driving force behind the DBCO-azide reaction is the high degree of ring strain within the eight-membered cyclooctyne (B158145) ring. This strain is a result of the deformation of the alkyne's ideal linear geometry. When a DBCO molecule encounters an azide, they undergo a [3+2] cycloaddition reaction to form a stable, covalent triazole ring.[] This process is highly efficient and essentially irreversible. The reaction can be conveniently monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance peak around 310 nm which diminishes as the reaction progresses.[7][8]

Quantitative Data for DBCO Reactions

The rate of the SPAAC reaction is a critical parameter for experimental design. Second-order rate constants (k₂) are used to quantify this, with higher values indicating a faster reaction. The kinetics can be influenced by the structure of the reactants and the solvent conditions.

| Cyclooctyne | Azide Partner | Solvent | Rate Constant (k₂) M⁻¹s⁻¹ |

| DBCO | Benzyl Azide | CDCl₃ | ~0.14 |

| DBCO | Azidophenylboronic Acid | Various | Rate acceleration observed |

| DBCO | C28 (iminosydnone) | 20% DMSO in PBS | 3.15 |

| DBCO | C28 (iminosydnone) | 80% DMSO in PBS | 1.47 |

Table 1: Representative second-order rate constants for DBCO reactions. Data compiled from various sources. Note that rates can vary significantly based on steric and electronic factors of the azide and the solvent system.[9][10][11]

Regarding stability, DBCO-modified antibodies have been shown to lose only 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C.[5] However, another study noted that DBCO groups showed moderate stability in the harsh intracellular environment of certain immune cells, with about 36% degradation observed after 24 hours.[12]

Applications in Research and Drug Development

The versatility of DBCO chemistry has led to its adoption in numerous applications:

-

Bioconjugation: DBCO is widely used to label proteins, nucleic acids, and lipids for visualization and tracking in living cells without disrupting cellular processes.[][13]

-

Drug Delivery and Targeting: Therapeutic agents can be conjugated to DBCO-functionalized nanoparticles or antibodies.[14] These constructs can then bind to azide-modified receptors on target cells, such as tumor cells, enhancing drug efficacy and minimizing off-target effects.[14][15]

-

Materials Science: It enables the precise functionalization of surfaces, polymers, and nanoparticles, which is crucial for developing advanced sensors and coatings.[13]

-

Immunoassays: DBCO-functionalized gold nanoparticles can be conjugated to antibodies for the rapid and sensitive detection of pathogens and disease biomarkers.[14]

Detailed Experimental Protocols

Below are generalized protocols for the labeling of a biomolecule with DBCO and its subsequent conjugation.

Protocol 1: Activation of an Antibody with DBCO-NHS Ester

This protocol details the labeling of a primary amine-containing protein, like an antibody, using a DBCO-N-hydroxysuccinimidyl (NHS) ester.

Materials:

-

Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS), pH ~7.4.

-

DBCO-NHS ester.

-

Anhydrous DMSO or DMF.

-

Quenching solution (e.g., 100 mM Tris or Glycine in water).

-

Purification equipment (e.g., spin desalting column, centrifugal filter).

Procedure:

-

Preparation of Solutions:

-

Labeling Reaction:

-

Quenching (Optional but Recommended):

-

Purification:

-

Storage:

Protocol 2: Copper-Free Click Conjugation

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule (e.g., an oligonucleotide or dye).

Materials:

-

Purified DBCO-activated antibody (from Protocol 1).

-

Azide-functionalized molecule.

-

Reaction buffer (e.g., PBS).

-

Analysis equipment (e.g., SDS-PAGE, HPLC).

Procedure:

-

Reaction Setup:

-

Incubation:

-

Validation and Purification:

Conclusion

DBCO has fundamentally transformed the landscape of bioconjugation and chemical biology. Its role in facilitating copper-free click chemistry provides researchers with a powerful tool for modifying complex biological molecules with high precision and efficiency. The bioorthogonality, rapid kinetics, and stability of the DBCO-azide reaction have established it as a gold standard for applications ranging from cellular imaging and proteomics to targeted drug delivery and diagnostics. As research continues to advance, the applications of DBCO are expected to expand, further solidifying its importance in the scientific and pharmaceutical industries.

References

- 2. benchchem.com [benchchem.com]

- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 4. lifetein.com [lifetein.com]

- 5. interchim.fr [interchim.fr]

- 6. interchim.fr [interchim.fr]

- 7. broadpharm.com [broadpharm.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. creativepegworks.com [creativepegworks.com]

- 14. hiyka.com [hiyka.com]

- 15. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 16. help.lumiprobe.com [help.lumiprobe.com]

An In-depth Technical Guide to DBCO-PEG3-Propionic Acid and EVCit-PAB Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for two key molecules in bioconjugation and antibody-drug conjugate (ADC) development: DBCO-PEG3-propionic acid and the EVCit-PAB linker system. This document is intended to serve as a technical resource, offering detailed information to support research and development efforts in targeted therapeutics and bioconjugation.

DBCO-PEG3-Propionic Acid: A Tool for Copper-Free Click Chemistry

DBCO-PEG3-propionic acid is a heterobifunctional linker widely used in bioorthogonal chemistry. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid for conjugation to amine-containing molecules.

Core Chemical Properties

The DBCO group is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that proceeds efficiently without the need for a cytotoxic copper catalyst.[1] This makes it ideal for applications in living systems.[2] The PEG3 spacer enhances hydrophilicity, which can improve the solubility of the resulting conjugates and reduce aggregation.[3][4] The terminal propionic acid can be activated (e.g., with EDC and NHS) to form a stable amide bond with primary amines.[5]

| Property | Value | Source |

| Molecular Formula | C28H32N2O7 | [6] |

| Molecular Weight | 508.6 g/mol | [6] |

| Reactivity | Reacts with azides via SPAAC | [2][7] |

| Second-order rate constant (DBCO with azide-peptide) | ~0.34 M⁻¹s⁻¹ (at 25°C, pH 7.4) | [8] |

| Storage | Store at -20°C, protected from light and moisture. | [9] |

Experimental Protocol: Antibody Labeling with DBCO-PEG3-NHS Ester

This protocol describes the labeling of an antibody with DBCO-PEG3-propionic acid after its conversion to an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Antibody in amine-free buffer (e.g., PBS)

-

DBCO-PEG3-propionic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS

-

Anhydrous DMSO or DMF

-

Desalting column

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Activation of DBCO-PEG3-propionic acid:

-

Dissolve DBCO-PEG3-propionic acid, DCC (or EDC), and NHS in anhydrous DMSO or DMF.

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the DBCO-PEG3-NHS ester.

-

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

-

Conjugation:

-

Add a 10- to 20-fold molar excess of the activated DBCO-PEG3-NHS ester solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the desired storage buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO).

-

DBCO-Azide Ligation Workflow

Caption: Workflow for labeling a biomolecule with DBCO and subsequent SPAAC ligation.

EVCit-PAB: A Protease-Cleavable Linker System for ADCs

The EVCit-PAB linker is a critical component of many antibody-drug conjugates. It is designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells. This linker system is comprised of a dipeptide, valine-citrulline (Val-Cit), which is a substrate for the lysosomal protease cathepsin B, and a self-immolative p-aminobenzyl (PAB) spacer.[1][4] It's important to note that "EVCit" is not a standard nomenclature, and the widely recognized and studied linker is the Val-Cit dipeptide.

Core Chemical Properties and Mechanism of Action

The Val-Cit dipeptide is specifically recognized and cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomes of cancer cells.[10][11] This cleavage is the initiating step in the drug release mechanism. The PAB spacer is a self-immolative moiety.[12] Once the Val-Cit linker is cleaved, the PAB group undergoes a spontaneous 1,6-elimination reaction, which results in the release of the unmodified, active drug.[13] This traceless release is a key advantage of this linker system.[14]

| Property | Value | Source |

| Cleavage Site | Amide bond between Citrulline and PAB | [10][11] |

| Cleaving Enzyme | Cathepsin B (and other lysosomal proteases) | [2][10] |

| Release Mechanism | Enzymatic cleavage followed by 1,6-elimination | [13][14] |

| Plasma Stability | High (half-life of ~6-9 days in primates) | [13] |

Experimental Protocol: Synthesis of a Val-Cit-PAB Drug Conjugate (Simplified)

This protocol outlines a simplified, conceptual synthesis of a drug-linker construct incorporating the Val-Cit-PAB system. A common example is the synthesis of MC-Val-Cit-PAB-MMAE.[1]

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Cytotoxic drug with a primary or secondary amine (e.g., MMAE)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection agent (e.g., piperidine (B6355638) in DMF)

-

Maleimide-containing capping agent (e.g., MC-NHS)

-

Solvents (e.g., DMF, DCM)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Drug Coupling:

-

Dissolve Fmoc-Val-Cit-PAB-OH, the cytotoxic drug, and coupling agents in DMF.

-

Add a base (DIPEA) and stir at room temperature until the reaction is complete (monitored by HPLC).

-

-

Fmoc Deprotection:

-

Treat the product from the previous step with a solution of piperidine in DMF to remove the Fmoc protecting group.

-

-

Maleimide Capping:

-

React the deprotected amine with an activated maleimide-containing molecule (e.g., MC-NHS) to introduce the antibody conjugation site.

-

-

Purification:

-

Purify the final drug-linker construct using preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the product using LC-MS and NMR.

-

ADC Internalization and Payload Release Pathway

Caption: Mechanism of ADC action via the EVCit-PAB linker.

References

- 1. benchchem.com [benchchem.com]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 3. DBCO PEG3 Propionic Acid - JenKem Technology USA [jenkemusa.com]

- 4. herbmedpharmacol.com [herbmedpharmacol.com]

- 5. Sulfo DBCO-PEG3-acid, 2566404-75-7 | BroadPharm [broadpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. preprints.org [preprints.org]

- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]

- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Critical Role of Cathepsin B in Antibody-Drug Conjugate Linker Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the lysosomal protease cathepsin B in the mechanism of action of antibody-drug conjugates (ADCs). Specifically, it focuses on the cleavage of ADC linkers, a critical step for the release of potent cytotoxic payloads within target cancer cells. Understanding the nuances of this process is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices.

Introduction to Cathepsin B and ADC Linker Technology

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver cytotoxic agents to tumor cells.[1][2] This targeted delivery is achieved through a monoclonal antibody that binds to a specific tumor-associated antigen. The antibody is connected to a highly potent small-molecule payload via a chemical linker. The stability of this linker in systemic circulation and its efficient cleavage within the target cell are critical determinants of an ADC's efficacy and safety.[3][4]

Cathepsin B is a cysteine protease predominantly found in the lysosomes of cells.[] Its expression is often significantly upregulated in various tumor types, making it an attractive target for enzyme-cleavable linkers in ADC design.[][6] Peptide-based linkers, in particular, have been engineered to be substrates for cathepsin B, ensuring that the cytotoxic payload is released primarily within the lysosomal compartment of cancer cells following internalization of the ADC.[3][4][]

The Val-Cit Linker: A Case Study in Cathepsin B-Mediated Cleavage

The most widely utilized cathepsin B-cleavable linker is based on the dipeptide sequence valine-citrulline (Val-Cit).[] This linker, often used in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), has been incorporated into several FDA-approved ADCs, including brentuximab vedotin.[][7][8]

The mechanism of drug release from a Val-Cit-PABC linker is a two-step process that occurs within the lysosome:

-

Enzymatic Cleavage: Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer.[9][10]

-

Self-Immolation: The cleavage event triggers a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the unconjugated, active payload.[]

This targeted release mechanism enhances the therapeutic window of the ADC by minimizing premature drug release in circulation and reducing off-target toxicity.[]

Logical Flow of ADC Action

Caption: Workflow of ADC from circulation to cytotoxic effect.

Beyond Cathepsin B: Redundancy in Linker Cleavage

While the Val-Cit linker was initially designed for specific cleavage by cathepsin B, subsequent research has revealed a degree of redundancy in this process. Studies have shown that other lysosomal cysteine proteases, such as cathepsins S, L, and K, can also cleave the Val-Cit linker, albeit with varying efficiencies.[9][10][11] In fact, genetic knockout studies have demonstrated that the absence of cathepsin B does not completely abrogate the activity of ADCs with Val-Cit linkers, suggesting that other proteases can compensate for its function.[11] This redundancy has important implications for ADC design and potential mechanisms of resistance.

Quantitative Analysis of Linker Cleavage

The efficiency of linker cleavage is a critical parameter that is rigorously evaluated during ADC development. Various in vitro assays are employed to quantify the rate and extent of payload release in the presence of purified enzymes or lysosomal extracts.

| Linker Type | Enzyme(s) | Payload | Observed Cleavage Efficiency | Reference |

| Val-Cit | Cathepsin B | MMAE | >90% release in the presence of Cathepsin B | [] |

| Val-Ala | Cathepsin B | MMAE | Cleavage observed, generally less efficient than Val-Cit | [] |

| Phe-Lys | Cathepsin B | MMAE | Cleavage observed, balances plasma stability and cleavage | [] |

| GGFG | Cathepsin B, Cathepsin L | DXd | Primarily cleaved by Cathepsin L | [1][3] |

| cBu-Cit | Cathepsin B | - | Enhanced specificity for Cathepsin B over Val-Cit | [7][12] |

| Asn-Asn | Legumain | MMAE | Selectively cleaved by legumain, stable to cathepsin B | [9][13] |

MMAE: Monomethyl auristatin E; DXd: Deruxtecan; cBu: cyclobutane

Experimental Protocols for Assessing Linker Cleavage

Accurate assessment of linker cleavage is crucial for understanding an ADC's mechanism of action and predicting its in vivo performance. The following are detailed methodologies for key experiments.

In Vitro Enzymatic Cleavage Assay using Fluorogenic Substrates

This assay is a common method for determining the kinetics of enzymatic cleavage of a peptide linker.

Principle: A synthetic peptide substrate corresponding to the ADC linker sequence is coupled to a fluorophore, which is quenched in the intact molecule. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence that is proportional to the enzyme's activity.[6]

Materials:

-

Recombinant human cathepsin B[6]

-

Assay Buffer (e.g., 25 mM MES, pH 5.0)[6]

-

Activation Buffer (Assay Buffer with 5 mM DTT)[6]

-

96-well black microplate[6]

-

Fluorescence microplate reader[6]

Procedure:

-

Enzyme Activation: Reconstitute and dilute recombinant cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes to activate the enzyme.[6]

-

Reaction Setup: Add the activated enzyme solution to the wells of the microplate. Include a control well with Assay Buffer only (no enzyme).[6]

-

Substrate Addition: Prepare the fluorogenic substrate in Assay Buffer and add it to all wells to initiate the reaction.[6]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 348/440 nm for AMC).[14]

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[6]

Workflow for Fluorogenic Cleavage Assay

Caption: Experimental workflow for in vitro enzymatic cleavage assay.

Mass Spectrometry-Based Cleavage Assay

This method provides a direct and quantitative measurement of the release of the payload from the ADC.

Principle: The ADC is incubated with the enzyme or a lysosomal extract. At various time points, the reaction is stopped, and the amount of released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).[11]

Materials:

-

Antibody-Drug Conjugate

-

Purified cathepsin B or human liver lysosomal extract[11]

-

Reaction Buffer (e.g., 10 mM MES, pH 6.0, with DTT)[11]

-

Quenching solution (e.g., acetonitrile (B52724) with internal standard)

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC with the enzyme or lysosomal extract at 37°C.[11]

-

Time Points: At designated time points, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Sample Preparation: Centrifuge the quenched sample to precipitate proteins. Analyze the supernatant.

-

LC-MS Analysis: Inject the sample onto the LC-MS system and quantify the amount of free payload by comparing its peak area to that of the internal standard.

Intracellular Trafficking and Lysosomal Delivery

The journey of an ADC from the cell surface to the lysosome is a critical prerequisite for cathepsin B-mediated cleavage.

Signaling Pathway for ADC Internalization and Trafficking

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. preprints.org [preprints.org]

- 14. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

In-depth Technical Guide: DBCO-PEG3-propionic EVCit-PAB

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of the DBCO-PEG3-propionic EVCit-PAB molecule, a critical component in the field of antibody-drug conjugates (ADCs).

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below. This information is essential for accurate experimental design, stoichiometric calculations, and data analysis in ADC development.

| Property | Value | Reference |

| Molecular Weight | 1055.22 g/mol | [1] |

| Molecular Formula | C55H74N8O13 | [1] |

Experimental and Logical Workflow

The development and application of antibody-drug conjugates is a multi-step process that involves careful design and synthesis of the linker-payload complex, followed by conjugation to a monoclonal antibody and subsequent purification and characterization. The following diagram illustrates a generalized workflow for the generation and testing of an ADC utilizing a DBCO-functionalized linker-payload.

Signaling Pathway Considerations

The "EVCit-PAB" component of this molecule is a linker system designed to be stable in circulation and release the cytotoxic payload within the target cell. The valine-citrulline (VC or "EVCit") dipeptide is cleavable by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of many cancer cells. Upon cleavage, the PAB (p-aminobenzyl) spacer undergoes a self-immolative electronic cascade to release the active drug.

References

DBCO-PEG3-propionic EVCit-PAB for targeted therapy research

An in-depth technical guide on the application of DBCO-PEG3-Val-Cit-PAB linkers in the research and development of targeted antibody-drug conjugates (ADCs).

Introduction

The field of targeted cancer therapy has been significantly advanced by the development of Antibody-Drug Conjugates (ADCs). These complex biotherapeutics are engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker, which connects the antibody to the cytotoxic payload, is a critical component of an ADC, profoundly influencing its stability, efficacy, and safety profile.

This technical guide focuses on a specific linker construct: DBCO-PEG3-Val-Cit-PAB . This advanced linker system incorporates several key features designed to optimize ADC performance. The Dibenzocyclooctyne (DBCO) group enables a highly efficient and bioorthogonal, copper-free click chemistry reaction for antibody conjugation. The hydrophilic polyethylene (B3416737) glycol (PEG3) spacer improves solubility and pharmacokinetic properties. The core of the linker is the Valine-Citrulline (Val-Cit) dipeptide, which is specifically designed to be cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartment of tumor cells. This is connected to a p-aminobenzyl (PAB) self-immolative spacer, which ensures the efficient release of the unmodified active drug upon cleavage. This guide provides a comprehensive overview of the properties, experimental protocols, and underlying mechanisms of this linker system for researchers in drug development.

Core Components and Mechanism of Action

The DBCO-PEG3-Val-Cit-PAB linker is a modular system designed for the precise delivery and conditional release of a cytotoxic payload.

-

DBCO (Dibenzocyclooctyne): This moiety is the reactive handle for antibody conjugation. It reacts with azide-modified antibodies via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry. This bioorthogonal reaction is highly specific and proceeds efficiently under mild, physiological conditions, preventing damage to the antibody structure.

-

PEG3 (Polyethylene Glycol Spacer): The three-unit PEG spacer is incorporated to enhance the hydrophilicity of the linker-drug complex. This is crucial for preventing aggregation of the final ADC product and improving its pharmacokinetic properties, often leading to a longer circulation half-life.

-

Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence serves as the cleavable trigger for drug release. It is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that has elevated expression levels within many tumor cells compared to healthy tissues. The stability of the Val-Cit linker in systemic circulation is a key attribute, preventing premature drug release.

-

PAB (p-aminobenzyl) Spacer: The PAB group acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active cytotoxic drug in its original, unmodified state. This ensures that the released drug has full pharmacological activity.

Intracellular Drug Release Pathway

The mechanism of drug release from an ADC utilizing a Val-Cit-PAB linker is a multi-step intracellular process.

Caption: Intracellular trafficking and payload release pathway for a Val-Cit-PAB based ADC.

Quantitative Data

The performance of an ADC is defined by several key quantitative parameters. The following tables summarize typical data for ADCs constructed using DBCO-click chemistry and Val-Cit-PAB linkers.

Table 1: Conjugation Efficiency and Product Characteristics

| Parameter | Typical Value | Method of Determination | Significance |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy | Measures the average number of drug molecules per antibody; impacts efficacy and toxicity. |

| Conjugation Efficiency | >95% | SDS-PAGE, SEC-HPLC | Indicates the completeness of the click chemistry reaction. |

| Monomer Purity | >98% | Size Exclusion Chromatography (SEC-HPLC) | Ensures the absence of aggregates which can increase immunogenicity and affect PK. |

| Free Drug Content | <1% | Reversed-Phase HPLC (RP-HPLC) | Measures the amount of unconjugated, residual payload, a critical quality attribute for safety. |

Table 2: In Vitro Stability and Efficacy

| Parameter | Typical Value | Experimental Model | Significance |

| Plasma Stability (% Intact ADC) | >95% after 7 days | Incubation in human plasma at 37°C | High stability is crucial to prevent premature drug release in circulation, minimizing systemic toxicity. |

| Cytotoxicity (IC50) | 1 - 50 nM | Antigen-positive cancer cell line (e.g., SK-BR-3, NCI-N87) | Demonstrates the potent and target-dependent cell-killing activity of the ADC. |

| Target Specificity (IC50 Ratio) | >100-fold | Comparison of IC50 in antigen-positive vs. antigen-negative cell lines | Confirms that the ADC's cytotoxic effect is primarily mediated through binding to its target antigen. |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs.

Protocol 1: Site-Specific Antibody Modification with Azide (B81097)

This protocol describes the introduction of azide groups onto an antibody for subsequent conjugation.

Caption: Workflow for enzymatic site-specific modification of an antibody with an azide group.

Methodology:

-

Reagents: Purified antibody (e.g., Trastuzumab) at 5-10 mg/mL, GalT(Y289L) enzyme, UDP-GalNAz sugar donor.

-

Reaction Setup: Combine the antibody, enzyme, and a molar excess of UDP-GalNAz in a suitable buffer (e.g., HEPES with MnCl2).

-

Incubation: Incubate the reaction mixture at 37°C for 24 to 48 hours with gentle agitation.

-

Purification: Following incubation, purify the azide-modified antibody using Protein A affinity chromatography to remove the enzyme and excess reagents.

-

Characterization: Confirm the incorporation of azide groups and the integrity of the antibody using Mass Spectrometry and SDS-PAGE.

Protocol 2: ADC Conjugation via Copper-Free Click Chemistry

This protocol details the conjugation of the DBCO-linker-drug to the azide-modified antibody.

Caption: Experimental workflow for the synthesis of an ADC via copper-free click chemistry.

Methodology:

-

Reagents: Azide-modified antibody (Ab-N3), DBCO-PEG3-Val-Cit-PAB-Payload (dissolved in a compatible solvent like DMSO).

-

Reaction Setup: Add a 5- to 10-fold molar excess of the DBCO-linker-drug to the Ab-N3 solution. The final concentration of the organic solvent should typically be kept below 10% (v/v).

-

Incubation: Allow the reaction to proceed at room temperature (or 4-25°C) for 4 to 16 hours.

-

Purification: Remove excess linker-drug and solvent by purifying the ADC conjugate using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

Characterization: Analyze the final ADC product to determine the DAR, purity, and level of free drug using HIC-HPLC, SEC-HPLC, and RP-HPLC, respectively.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is used to determine the potency and specificity of the newly synthesized ADC.

Methodology:

-

Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. Treat the cells with these compounds for a period of 72 to 120 hours.

-

Viability Assessment: After the incubation period, measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or an MTS assay.

-

Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The DBCO-PEG3-Val-Cit-PAB linker represents a sophisticated and highly effective system for the development of next-generation antibody-drug conjugates. Its design leverages the strengths of bioorthogonal chemistry for precise manufacturing, a hydrophilic spacer for improved pharmacokinetics, and a tumor-specific cleavage mechanism for targeted drug release. The protocols and data presented in this guide provide a foundational framework for researchers aiming to utilize this technology in their targeted therapy programs. Careful characterization and optimization of each component are paramount to developing a safe and effective ADC therapeutic.

EVCit-PAB Linker Stability in Human Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the Glutamic acid-Valine-Citrulline-para-aminobenzyl (EVCit-PAB) linker in human plasma. This linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), influencing their therapeutic index by ensuring stability in systemic circulation while allowing for specific payload release within target cells. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes relevant biological and experimental processes.

Introduction to the EVCit-PAB Linker

The EVCit-PAB linker is a second-generation, enzymatically cleavable linker designed to improve upon the widely used Valine-Citrulline (VC or Val-Cit) linker. The Val-Cit linker, while effective, exhibits suboptimal stability in vivo, which can lead to premature drug release and off-target toxicities. Specifically, the Val-Cit linker is susceptible to cleavage by human neutrophil elastase, a serine protease found in human plasma, at the amide bond between valine and citrulline.[1][2] This premature cleavage can result in adverse effects such as neutropenia and hepatotoxicity.[1]

The addition of a glutamic acid residue at the P3 position to create the EVCit tripeptide was intended to enhance plasma stability, particularly in preclinical mouse models where the Val-Cit linker is notoriously unstable due to the activity of carboxylesterase 1c (Ces1c).[1][3][4] While the EVCit linker shows markedly improved stability in mouse plasma, it is important to note that it remains susceptible to cleavage by human neutrophil elastase.[1]

The cleavage of the EVCit-PAB linker is designed to occur within the lysosome of target cancer cells by cathepsins, which are overexpressed in many tumors.[5] Upon cleavage of the citrulline-PAB amide bond, a self-immolative cascade is initiated, releasing the unconjugated cytotoxic payload.[6][7]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of ADCs containing the EVCit-PAB linker in human and mouse plasma.

Table 1: Stability of EVCit-linker ADCs in Human Plasma

| ADC Construct | Incubation Time | % Intact ADC Remaining | Analytical Method | Reference |

| EVCit ADC | 28 days | No significant degradation | Not specified | [4][8] |

Table 2: Comparative Stability of Val-Cit and EVCit Linker ADCs in Mouse Plasma

| ADC Construct | Incubation Time | % Conjugated Payload Lost | Analytical Method | Reference |

| VCit ADC | 14 days | > 95% | Not specified | [4][8] |

| SVCit ADC | 14 days | ~70% | Not specified | [4][8] |

| EVCit ADC | 14 days | Almost no linker cleavage | Not specified | [4][8] |

Experimental Protocols for Linker Stability Assessment

The stability of the EVCit-PAB linker in plasma is typically assessed through in vitro incubation followed by quantitative analysis of the intact ADC, released payload, or changes in the drug-to-antibody ratio (DAR).

In Vitro Plasma Incubation

Objective: To evaluate the stability of an ADC by incubating it in plasma and monitoring its degradation over time.

Materials:

-

Test ADC with EVCit-PAB linker

-

Human plasma (and/or mouse plasma for comparative studies)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

Analytical instruments (LC-MS/MS, HPLC, or ELISA plate reader)

Protocol:

-

Dilute the test ADC to a final concentration in fresh human or mouse plasma.

-

Incubate the plasma-ADC mixture at 37°C.

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours and longer for extended stability studies), collect aliquots of the incubation mixture.

-

Immediately quench the enzymatic activity in the collected aliquots by adding a cold quenching solution.

-

Process the samples for analysis by centrifugation to precipitate plasma proteins.

-

Analyze the supernatant to quantify the amount of intact ADC, released payload, or to determine the average DAR.

Analytical Methods

Several analytical techniques can be employed to assess linker stability:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying both the intact ADC and any released payload or metabolites. It can provide detailed information about the cleavage site.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can be used to separate and quantify the different species in the plasma sample. Hydrophobic Interaction Chromatography (HIC) is often used to determine the DAR.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of the total antibody and the antibody-conjugated drug, allowing for the calculation of the DAR over time.[9]

Visualization of Pathways and Workflows

Mechanism of EVCit-PAB Linker Cleavage

The following diagram illustrates the intended intracellular cleavage of the EVCit-PAB linker by cathepsin B within the lysosome, leading to the release of the active drug.

Caption: Intracellular processing of an EVCit-PAB linked ADC.

Premature Cleavage by Human Neutrophil Elastase

This diagram depicts the mechanism of undesired, premature cleavage of the EVCit-PAB linker in human plasma by neutrophil elastase.

Caption: Premature cleavage of EVCit-PAB linker in plasma.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the in vitro stability of an ADC in human plasma.

Caption: In vitro plasma stability experimental workflow.

Conclusion

The EVCit-PAB linker represents a significant advancement in ADC technology, offering enhanced stability in preclinical mouse models compared to the traditional Val-Cit linker. While it demonstrates high stability in human plasma with no significant degradation observed over 28 days, it is crucial for researchers to be aware of its susceptibility to cleavage by human neutrophil elastase.[1][4][8] This potential for premature payload release underscores the importance of thorough stability testing in human plasma during the preclinical development of any ADC utilizing this linker technology. The experimental protocols and analytical methods outlined in this guide provide a framework for robustly assessing the stability profile of EVCit-PAB-based ADCs, ultimately contributing to the development of safer and more effective cancer therapeutics.

References

- 1. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Site-Specific Protein Conjugation using DBCO-PEG3-propionic EVCit-PAB Linker

Abstract

This application note provides a detailed protocol for the conjugation of a DBCO-PEG3-propionic EVCit-PAB linker to an azide-modified protein via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction offers a highly specific and biocompatible method for creating advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).[1][2][3][4] The EVCit-PAB linker is a cleavable system designed for targeted drug delivery; the glutamic acid-valine-citrulline (EVCit) peptide is selectively cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells, while the para-aminobenzyl (PAB) group acts as a self-immolative spacer to release the active payload.[][6][7][8][9] The inclusion of a short PEG3 spacer enhances aqueous solubility and minimizes steric hindrance.[4][10][11] This document provides researchers, scientists, and drug development professionals with the necessary protocols for conjugation, purification, and characterization of the resulting protein conjugate.

Principle of the Method

The conjugation strategy is based on the highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[3] This copper-free click chemistry method involves the reaction between a dibenzocyclooctyne (DBCO) group on the linker and an azide (B81097) group introduced onto the protein.[4][12][13] The reaction proceeds rapidly and specifically under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for modifying sensitive biomolecules.[2][3]

The this compound molecule is a heterobifunctional linker. The DBCO moiety is used for conjugation to the azide-modified protein. The terminal propionic acid group allows for the prior attachment of a desired payload (e.g., a cytotoxic drug) through standard amide bond formation. Once the resulting ADC is internalized by a target cell, the EVCit linker is designed to be cleaved by Cathepsin B.[7] This cleavage initiates the 1,6-elimination of the PAB spacer, leading to the traceless release of the payload inside the cell.[8][14][15][16]

Materials and Reagents

Reagents:

-

Azide-modified protein (e.g., antibody, enzyme)

-

This compound linker (with payload pre-conjugated)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC) system

-

BCA or Bradford Protein Assay Kit

Equipment:

-

Microcentrifuge tubes

-

Pipettes

-

Orbital shaker or rotator

-

UV-Vis Spectrophotometer

-

HPLC system (for HIC and RP-HPLC analysis)

-

Mass Spectrometer (e.g., ESI-MS)

-

SDS-PAGE system

Experimental Protocols

Preparation of Azide-Modified Protein

Site-specific introduction of azide groups can be achieved through various methods, including enzymatic modification or the incorporation of unnatural amino acids.[1][2] A common method for random modification of lysine (B10760008) residues is as follows:

-

Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

-

Reagent Preparation: Prepare a 10-50 mM stock solution of an azide-labeling reagent (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO.

-

Labeling Reaction: Add a 5-20 fold molar excess of the azide-labeling reagent to the protein solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted azide reagent using a spin desalting column or dialysis against PBS (pH 7.4).

-

Quantification: Determine the final protein concentration using a standard protein assay (e.g., BCA).

SPAAC Conjugation Protocol

This protocol outlines the general procedure for conjugating the DBCO-linker construct to the azide-modified protein.

-

Reagent Preparation:

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in PBS, pH 7.4.

-

Add the DBCO-linker stock solution to the protein solution to achieve a final molar excess of 2-10 fold over the protein. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.[3]

-

-

Incubation:

-

Purification of the Conjugate:

-

After incubation, remove the excess, unreacted DBCO-linker reagent using a spin desalting column, dialysis, or size-exclusion chromatography (SEC).

-

Characterization of the Protein Conjugate

The successful conjugation and the Drug-to-Antibody Ratio (DAR) can be determined using several analytical techniques.[19][20]

-

UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the conjugate at two wavelengths: 280 nm (for the protein) and a wavelength corresponding to the maximum absorbance of the payload.[19]

-

SDS-PAGE: A noticeable band shift may be observed for the conjugated protein compared to the unmodified protein, indicating an increase in molecular weight.[3]

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF analysis of the intact or deglycosylated conjugate provides the most accurate measurement of molecular weight, allowing for precise determination of the DAR and the distribution of drug-loaded species.[3][20]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR distribution. Species with higher DAR values are more hydrophobic and will have longer retention times.[21][22]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the conjugation process.

Table 1: Recommended Reaction Parameters for SPAAC Conjugation

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates. |

| DBCO-Linker Molar Excess | 2 - 10 fold | A higher excess can drive the reaction to completion but may require more extensive purification. Start with a 4-fold excess.[3][18] |

| Reaction Buffer | PBS, pH 7.2 - 7.6 | SPAAC is largely pH-insensitive in the physiological range.[23] |

| Reaction Temperature | 4°C to 25°C | Lower temperatures (4°C) are used for longer incubations to maintain protein stability.[3][18] |

| Reaction Time | 4 - 24 hours | Monitor reaction progress by LC-MS if possible.[3][18] |

| Co-solvent (DMSO) | < 10% (v/v) | Minimize to preserve protein structure and function.[3] |

Table 2: Typical Analytical Characterization Results

| Technique | Parameter Measured | Expected Result |

| Mass Spectrometry | Molecular Weight | An increase in mass corresponding to the number of linker-payload molecules conjugated. |

| HIC-HPLC | Retention Time | Separation of species with different DARs (0, 2, 4, etc.). Increased DAR leads to longer retention.[22] |

| SDS-PAGE | Electrophoretic Mobility | A shift to a higher apparent molecular weight compared to the unconjugated protein.[3] |

| UV/Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Calculation of average DAR based on absorbance ratios of protein and payload.[19] |

Visualizations

Diagram 1: SPAAC Conjugation Workflow

Caption: SPAAC reaction of an azide-modified protein with the DBCO-linker.

Diagram 2: Experimental Workflow

References

- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. The Chemistry Behind ADCs [mdpi.com]

- 9. communities.springernature.com [communities.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 12. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 13. interchim.fr [interchim.fr]

- 14. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. mdpi.com [mdpi.com]

- 23. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using DBCO Linkers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of antibody-drug conjugates (ADCs) utilizing dibenzocyclooctyne (DBCO) linkers for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This bioorthogonal conjugation method offers high efficiency, specificity, and biocompatibility, making it a valuable tool in the development of targeted therapeutics.[1][2]

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[3][] A critical component of an ADC is the linker, which connects the antibody to the payload.[5][6] DBCO linkers are employed in SPAAC, a type of "click chemistry" that allows for the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[2][7] This approach is highly specific, as the DBCO group and the azide (B81097) group react selectively with each other, even in the presence of other reactive functional groups.[1]

The synthesis process involves two main stages: the functionalization of the antibody with a DBCO linker and the subsequent conjugation of an azide-modified payload.

Principle of the Method

The synthesis strategy is based on a two-step process:

-

Antibody Activation: The primary amine groups on the surface of the antibody (e.g., lysine (B10760008) residues) are reacted with a DBCO-N-hydroxysuccinimide (NHS) ester. This forms a stable amide bond, resulting in a DBCO-functionalized antibody.[8][9]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-activated antibody is then reacted with a drug-linker molecule that has been functionalized with an azide group. The inherent ring strain of the DBCO molecule allows for a rapid and efficient cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a copper catalyst.[1][10]

Data Presentation: Key Quantitative Parameters

The following table summarizes key quantitative parameters for the synthesis of ADCs using DBCO linkers, providing a reference for experimental design.

| Parameter | Typical Range | Conditions/Notes | Source(s) |

| Antibody Activation | |||

| Molar Excess of DBCO-NHS ester to Antibody | 5 to 30-fold | Room temperature, 30-60 minutes | [1][2][8] |

| Antibody Concentration | 1-10 mg/mL | In amine-free buffer (e.g., PBS, pH 7.2-7.4) | [1] |

| DMSO Concentration in Reaction | < 20% (v/v) | To maintain antibody integrity | [1][8] |

| SPAAC Reaction | |||

| Molar Excess of Azide-Payload to DBCO-Antibody | 1.5 to 10-fold | 4°C to 37°C, 2-24 hours | [2][11] |

| Reaction Time | < 5 minutes to overnight | Dependent on reactants and concentration | [2] |

| Stability | |||

| DBCO Stability on IgG | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [2] |

Experimental Protocols

This protocol describes the preparation of the antibody for conjugation.

Materials:

-

Monoclonal antibody (mAb)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4 (amine-free)

-

Desalting columns or dialysis cassettes (10k MWCO)

-

Buffer exchange system

Procedure:

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as PBS. Buffers containing primary amines (e.g., Tris) or sodium azide will interfere with the conjugation chemistry.[12][13] If necessary, perform a buffer exchange using a desalting column or dialysis against PBS.

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS.[1]

-

Purity Check: Confirm the purity and concentration of the antibody solution using UV-Vis spectrophotometry (A280) or other protein quantification assays.

This protocol details the functionalization of the antibody with the DBCO linker.

Materials:

-

Prepared antibody solution from Protocol 1

-

DBCO-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns or spin filters

Procedure:

-

Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[12]

-

Conjugation Reaction:

-

Add a 5 to 30-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the antibody solution.[1][8]

-

Ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain the stability of the antibody.[8]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][14]

-

-

Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted DBCO-NHS ester.[8]

-

Purify DBCO-labeled Antibody: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against PBS.[8][13] The purified DBCO-antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.[7][12]

This protocol describes the conjugation of the azide-payload to the DBCO-activated antibody.

Materials:

-

Purified DBCO-labeled antibody from Protocol 2

-